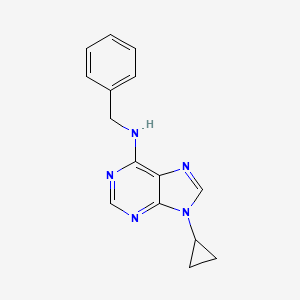

![molecular formula C12H15N5O3 B6443068 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549051-56-9](/img/structure/B6443068.png)

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-Methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as 8MPT, is a novel aromatic heterocyclic compound with potential applications in the field of medicinal chemistry. It is a derivative of the spirocyclic decane-2,4-dione scaffold, which has demonstrated potential as a therapeutic agent for a variety of diseases. 8MPT has been studied for its potential in the treatment of cancer, inflammation, cardiovascular diseases, and neurological disorders.

Applications De Recherche Scientifique

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in medicinal chemistry. It has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been studied for its potential to treat cardiovascular diseases, such as hypertension, and neurological disorders, such as Alzheimer’s disease. In addition, 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been investigated for its potential to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Mécanisme D'action

Target of Action

The primary target of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is currently unknown. The compound is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known to be effective against a broad spectrum of pests .

Mode of Action

The exact mode of action of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4Spirotetramat, which this compound is a key intermediate in its synthesis, is known to have unique two-way internal absorption and transport properties . This allows spirotetramat to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .

Pharmacokinetics

The pharmacokinetic properties of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. As a key intermediate in the synthesis of spirotetramat , it’s possible that some of its pharmacokinetic properties may be similar, but this would require further investigation.

Result of Action

The molecular and cellular effects of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4As an intermediate in the synthesis of spirotetramat , it’s possible that it may share some of spirotetramat’s effects, such as preventing egg hatching and larval development of pests .

Avantages Et Limitations Des Expériences En Laboratoire

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for use in laboratory experiments. It is a relatively stable compound with a low melting point and a low vapor pressure, which makes it easy to handle and store. In addition, 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is relatively inexpensive and can be synthesized relatively quickly. However, 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione also has some limitations for use in laboratory experiments. For example, 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a relatively new compound, and its mechanism of action is still not fully understood. In addition, 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has not yet been approved for use in humans, so it is not yet available for clinical trials.

Orientations Futures

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has demonstrated potential as a therapeutic agent for a variety of diseases, and there are numerous potential future directions for its research and development. For example, further research could be conducted to better understand the mechanism of action of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and to identify potential drug targets. In addition, clinical trials could be conducted to evaluate the safety and efficacy of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in humans. Other potential future directions include the development of new synthesis methods and the exploration of new applications for 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, such as its potential use in the treatment of neurological disorders.

Méthodes De Synthèse

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized through a two-step process. The first step involves the synthesis of 4-methoxy-2-methylpyrimidine (MMP) via the condensation reaction of 4-aminopyrimidine and 4-methoxybenzaldehyde. The second step involves the cyclization of MMP with 1,3,8-triazaspiro[4.5]decane-2,4-dione (TSPD) to form the desired 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione product. This reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and proceeds at room temperature.

Propriétés

IUPAC Name |

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-20-8-2-5-13-10(14-8)17-6-3-12(4-7-17)9(18)15-11(19)16-12/h2,5H,3-4,6-7H2,1H3,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICRZAKCLWMQIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC3(CC2)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6442991.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443003.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443009.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one](/img/structure/B6443014.png)

![5-fluoro-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6443020.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443032.png)

![2-cyclopropyl-4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443035.png)

![9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443040.png)

![9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443054.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443074.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443081.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443087.png)

![4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443094.png)